molecular formula C10H14O3 B13804753 1,3-Isobenzofurandione, hexahydro-4,7-dimethyl-

1,3-Isobenzofurandione, hexahydro-4,7-dimethyl-

Cat. No.: B13804753
M. Wt: 182.22 g/mol
InChI Key: DKEVJZAPFJJLJS-UHFFFAOYSA-N
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Description

3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 6 positions and an anhydride functional group at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction is between buta-1,3-diene and dimethylmaleic anhydride, yielding the desired cyclohexane derivative . The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to diols or other reduced forms.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 3,6-dimethylcyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of 3,6-dimethylcyclohexane-1,2-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 1,2-Dimethylcyclohexane-1,2-dicarboxylic anhydride
  • Cyclohexane-1,2-dicarboxylic anhydride
  • Dimethylmaleic anhydride

Comparison: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is unique due to the presence of two methyl groups at the 3 and 6 positions, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4,7-dimethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H14O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h5-8H,3-4H2,1-2H3

InChI Key

DKEVJZAPFJJLJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2C1C(=O)OC2=O)C

Origin of Product

United States

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